molecular formula C15H30O2 B15375690 5-Ethyl-5-methyl-2-octyl-1,3-dioxane CAS No. 6937-44-6

5-Ethyl-5-methyl-2-octyl-1,3-dioxane

Cat. No.: B15375690
CAS No.: 6937-44-6
M. Wt: 242.40 g/mol
InChI Key: MGTWNQBWVUQSDF-UHFFFAOYSA-N
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Description

5-Ethyl-5-methyl-2-octyl-1,3-dioxane is a six-membered 1,3-dioxane derivative with substituents at positions 2, 5, and 3. Its structure comprises:

  • Ethyl and methyl groups at the 5-position of the dioxane ring.
  • A long-chain octyl group at the 2-position.
  • Steric effects from bulky substituents (e.g., octyl group at position 2).
  • Conformational flexibility due to the 1,3-dioxane ring .
  • Potential applications in fragrance formulations or specialty chemicals, as seen with structurally related dioxanes .

Properties

CAS No.

6937-44-6

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

5-ethyl-5-methyl-2-octyl-1,3-dioxane

InChI

InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-14-16-12-15(3,5-2)13-17-14/h14H,4-13H2,1-3H3

InChI Key

MGTWNQBWVUQSDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1OCC(CO1)(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 1,3-Dioxane Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features/Applications Reference
5-Ethyl-5-methyl-2-octyl-1,3-dioxane 5-Ethyl, 5-methyl, 2-octyl C₁₆H₃₂O₂ Long-chain alkyl group; potential surfactant/fragrance use *
5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid 5-Ethyl, 2,2-dimethyl, 5-carboxylic acid C₉H₁₆O₄ Polar carboxyl group; enhanced solubility in polar solvents
5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one 5-Ethyl, 5-hydroxymethyl, 2-ketone C₇H₁₂O₄ Hydroxymethyl and ketone groups; pharmaceutical intermediate potential
5-Nitro-5-R-1,3-dioxane derivatives 5-Nitro, 5-R (variable substituent) C₆H₁₁NO₅ (e.g.) Thermally labile; studied for decomposition kinetics
2-Ethyl-5-triphenylmethyl-1,3-dioxane 2-Ethyl, 5-triphenylmethyl C₂₄H₂₈O₂ Bulky aromatic substituent; equatorial conformation preference

*Note: Data inferred from analogs like 5-ethyl-5-methyl-2-nonyl-1,3-dioxane .

Conformational Behavior

The position and size of substituents critically influence the conformational equilibrium of 1,3-dioxanes:

  • Substituents at position 5 (e.g., ethyl, methyl) exhibit a smaller conformational free energy difference (ΔG°Me = 0.83 kcal/mol) compared to position 2 (ΔG°Me = 3.98 kcal/mol) .
  • Bulky groups at position 2 (e.g., octyl, nonyl) likely enforce equatorial positioning due to steric strain in axial orientations .
  • Aromatic substituents (e.g., triphenylmethyl in 2-ethyl-5-triphenylmethyl-1,3-dioxane) adopt equatorial conformations to minimize ring strain .

Thermal Stability and Reactivity

  • 5-Nitro-5-R-1,3-dioxanes undergo thermal decomposition via ring-opening mechanisms, with rates dependent on substituent electron-withdrawing/donating effects .
  • Long-chain alkyl substituents (e.g., octyl, nonyl) may enhance thermal stability by reducing ring strain, though direct data on this compound are lacking .
  • Polar groups (e.g., hydroxymethyl , carboxylic acid ) increase reactivity in hydrolysis or hydrogen-bonding interactions.

Physicochemical Properties

Property This compound (Inferred) 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid
Solubility Low (nonpolar solvents) Moderate (polar aprotic solvents) High (polar solvents due to -COOH)
Melting Point Likely low (liquid at room temperature) 160.17 g/mol (solid) Not reported
Reactivity Stable under ambient conditions Hydrolysis-prone (ketone and hydroxymethyl) Acid-catalyzed reactions

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